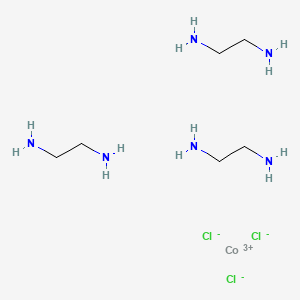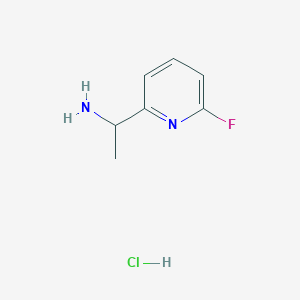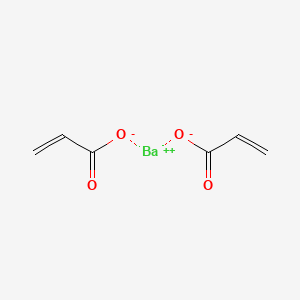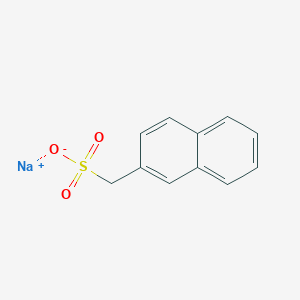
Sodium naphthalen-2-ylmethane sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methylnaphthalenesulfonate is a chemical compound that belongs to the class of sulfonates. It is a sodium salt derived from methylnaphthalene and sulfonic acid. This compound is known for its surfactant properties, making it useful in various industrial and cosmetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium methylnaphthalenesulfonate is typically synthesized through a sulfonation reaction. Methylnaphthalene reacts with concentrated sulfuric acid, resulting in the formation of methylnaphthalenesulfonic acid. This intermediate is then neutralized with sodium hydroxide or sodium carbonate to produce sodium methylnaphthalenesulfonate .
Industrial Production Methods: The industrial production of sodium methylnaphthalenesulfonate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to quality control tests to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Sodium methylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to methylnaphthalene.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Methylnaphthalene.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Sodium methylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in chemical reactions and formulations.
Medicine: It is explored for its potential in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, shampoos, and other personal care products.
Mecanismo De Acción
The mechanism of action of sodium methylnaphthalenesulfonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. This property is particularly useful in formulations where hydrophobic and hydrophilic substances need to be combined .
Comparación Con Compuestos Similares
Naphthalene-2-sulfonic acid: Another sulfonic acid derivative of naphthalene, used in dye production.
Sodium naphthalenesulfonate: Similar in structure but lacks the methyl group, used in various industrial applications.
Uniqueness: Sodium methylnaphthalenesulfonate is unique due to its specific surfactant properties, which make it particularly effective in enhancing the solubility of hydrophobic compounds. Its methyl group also provides distinct chemical reactivity compared to other naphthalenesulfonates .
Propiedades
Fórmula molecular |
C11H9NaO3S |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
sodium;naphthalen-2-ylmethanesulfonate |
InChI |
InChI=1S/C11H10O3S.Na/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
JNDHKCGKSMDFNV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
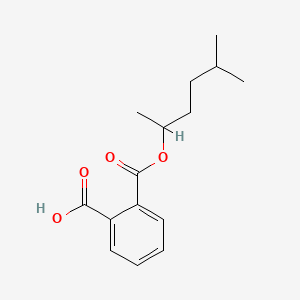
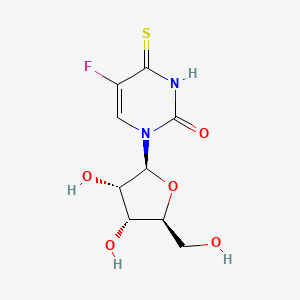
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)


